molecular formula C19H36O B14603894 Nonadec-10-en-2-one CAS No. 58257-64-0

Nonadec-10-en-2-one

Cat. No.: B14603894
CAS No.: 58257-64-0
M. Wt: 280.5 g/mol
InChI Key: BCGHKURMNAHJEA-UHFFFAOYSA-N
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Description

Nonadec-10-en-2-one is a hypothetical or less-documented aliphatic ketone with a 19-carbon chain, a ketone group at position 2, and a double bond at position 10. These compounds share key features, including unsaturated bonds and ketone functionality, which influence their chemical behavior, solubility, and industrial uses (e.g., flavoring agents, polymer precursors) .

Properties

CAS No.

58257-64-0

Molecular Formula

C19H36O

Molecular Weight

280.5 g/mol

IUPAC Name

nonadec-10-en-2-one

InChI

InChI=1S/C19H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)20/h10-11H,3-9,12-18H2,1-2H3

InChI Key

BCGHKURMNAHJEA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonadec-10-en-2-one can be synthesized through various organic synthesis methods. One common approach involves the oxidation of nonadec-10-en-2-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions and yields the desired ketone product .

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of nonadec-10-en-2-ol. This process involves the use of metal catalysts, such as palladium or platinum, at elevated temperatures to facilitate the removal of hydrogen atoms and form the ketone .

Chemical Reactions Analysis

Types of Reactions

Nonadec-10-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Grignard reagents (RMgX)

Major Products Formed

Scientific Research Applications

Nonadec-10-en-2-one has several scientific research applications across various fields:

Mechanism of Action

The mechanism of action of nonadec-10-en-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate signaling pathways, such as the activation of antioxidant response elements (ARE) and inhibition of pro-inflammatory pathways like NF-κB .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key molecular characteristics of Nonadec-10-en-2-one and its analogs:

Compound Molecular Formula Molecular Weight CAS Number Structure Type Key Features
This compound* C₁₉H₃₆O 280.49 N/A Linear aliphatic 19C chain, ketone (C2), Δ10
10-Undecen-2-one C₁₁H₂₀O 168.28 36219-73-5 Linear aliphatic 11C chain, ketone (C2), Δ10
Oxacyclothis compound C₁₈H₃₂O₂ 280.45 74992-69-1 Macrocyclic 18C ring, ketone (C2), Δ10, ether
6,10-Dimethyl-5-undecen-2-one C₁₃H₂₂O 194.31 689-66-7 Branched aliphatic Branched chain, ketone (C2), Δ5

*this compound is inferred based on structural extrapolation.

Key Observations:

Chain Length and Physical Properties: Longer chains (e.g., this compound vs. 10-Undecen-2-one) increase molecular weight and likely boiling points due to stronger van der Waals interactions .

Functional Group Positioning :

  • The ketone at position 2 in all compounds suggests similar nucleophilic attack susceptibility, but steric effects vary. For example, branching in 6,10-Dimethyl-5-undecen-2-one may hinder reactivity compared to linear analogs .

Applications: 10-Undecen-2-one is used in fragrances and flavorings due to its low molecular weight and volatility . Macrocyclic ketones like Oxacyclothis compound may serve as intermediates in specialty polymers or pharmaceuticals .

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